Product packaging for Methyl 2-(2-chloro-4-fluorophenyl)acetate(Cat. No.:CAS No. 214262-88-1)

Methyl 2-(2-chloro-4-fluorophenyl)acetate

Cat. No.: B1581036
CAS No.: 214262-88-1
M. Wt: 202.61 g/mol
InChI Key: DFTYYBRLWCAUHP-UHFFFAOYSA-N
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Description

Contextualization of Methyl 2-(2-chloro-4-fluorophenyl)acetate within Organohalogen Chemistry Research

This compound is a halogenated aromatic compound belonging to the broad class of organohalogens. These are organic compounds containing at least one halogen atom. The presence of both chlorine and fluorine atoms on the phenyl ring places this compound at the intersection of organochlorine and organofluorine chemistry. Organohalogen compounds are a cornerstone of synthetic chemistry, finding extensive use as solvents, refrigerants, and, most importantly, as precursors and active ingredients in pharmaceuticals and agrochemicals. uni.lu The specific substitution pattern of this compound, with a chloro group at the ortho position and a fluoro group at the para position relative to the acetate (B1210297) side chain, imparts unique electronic properties and reactivity, making it a valuable building block in organic synthesis.

The study of such compounds is crucial for developing new molecules with desired biological activities and material properties. The introduction of halogen atoms can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

Historical Perspective on Related Fluoro- and Chloro-Aryl Acetate Compounds

The development of halogenated organic compounds has a rich history. The synthesis of chlorinated compounds for various applications has been a long-standing practice in the chemical industry. In medicinal chemistry, it's known that over 88% of pharmaceuticals in the United States rely on chlorine chemistry at some stage of their production. nih.gov

The introduction of fluorine into organic molecules gained significant momentum in the mid-20th century. A landmark was the description of the anticancer activity of 5-fluorouracil (B62378) in 1957, which spurred great interest in fluorinated pharmaceuticals. sigmaaldrich.com The unique properties of the carbon-fluorine bond, one of the strongest in organic chemistry, often lead to increased metabolic stability and bioavailability of drug candidates. sigmaaldrich.comsigmaaldrich.com

Aryl acetates and their derivatives, such as phenylacetates, have also been of historical interest. For instance, substituted phenylacetylguanidines were identified as a new class of antihypertensive agents in the 1970s. nih.gov The convergence of these fields—the use of halogenation to modify phenylacetic acid derivatives—has led to the creation of a vast library of compounds for biological screening, of which this compound is a member.

Current Research Trends and Gaps Pertaining to this compound

Currently, this compound is primarily available as a research chemical from various suppliers. nih.govscielo.br This suggests its main role is that of a building block or intermediate in the synthesis of more complex molecules for early-stage discovery research. A notable statement from a major supplier indicates that analytical data is not routinely collected for this product, and the buyer is responsible for confirming its identity and purity. scielo.br This further supports its status as a starting material for laboratory-scale synthesis rather than a well-characterized end-product.

A significant gap in the current research landscape is the lack of published studies that specifically detail the applications or biological activity of this compound itself. A search of scientific databases like PubChem reveals minimal literature or patent data associated with this specific compound. nih.gov This indicates that while it is being synthesized and sold as a potential precursor, its subsequent use in developing novel materials or biologically active agents has not been extensively reported in the public domain. The research trend appears to be focused on the synthesis and evaluation of molecules derived from such halogenated phenylacetates, rather than the study of the ester itself.

Significance of the Aryl Acetate Moiety in Contemporary Chemical and Biological Research

The aryl acetate moiety, and more specifically the phenylacetate (B1230308) scaffold, is a significant structural motif in contemporary research. Phenylacetate itself has been investigated for its potential as an anticancer agent, with studies exploring its effects on tumor growth and differentiation. Derivatives of phenylacetate have been synthesized and evaluated for a range of biological activities.

For example, the synthesis of substituted phenylacetylguanidines has yielded potent antihypertensive agents. nih.gov Furthermore, the core structure is found in various pharmacologically active compounds, highlighting its utility as a scaffold for drug design. The ester functional group in this compound is a versatile handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid or amidation to form novel acetamides, which are also a class of compounds with diverse biological activities.

Interdisciplinary Relevance of this compound

The interdisciplinary relevance of this compound stems from the potential applications of the more complex molecules that can be synthesized from it. The presence of both chlorine and fluorine atoms makes it a candidate for creating derivatives with applications in:

Medicinal Chemistry: Halogenated aromatic compounds are integral to the development of new drugs. Chlorinated flavonoids have shown antimicrobial and anti-inflammatory properties. nih.gov The combination of a 2-chloro-4-fluorophenyl group with other chemical moieties could lead to novel candidates for antibacterial, antifungal, or anticancer therapies.

Agrochemicals: The principles of drug design in medicinal chemistry often overlap with the development of new pesticides and herbicides. Halogenated aromatic structures are common in agrochemicals due to their enhanced biological activity and stability.

Materials Science: Fluorinated compounds, in particular, have unique properties that are exploited in materials science, including in the synthesis of polymers and liquid crystals. While less common for this specific type of molecule, its role as a synthetic intermediate could extend to the creation of novel functional materials.

In essence, while direct research on this compound is sparse, its structural components point to a significant potential for interdisciplinary applications, primarily driven by its utility as a precursor in the synthesis of new chemical entities.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8ClFO2 B1581036 Methyl 2-(2-chloro-4-fluorophenyl)acetate CAS No. 214262-88-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(2-chloro-4-fluorophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClFO2/c1-13-9(12)4-6-2-3-7(11)5-8(6)10/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTYYBRLWCAUHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352930
Record name methyl 2-(2-chloro-4-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214262-88-1
Record name (2-Chloro-4-fluorophenyl)acetic acid methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=214262-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 2-(2-chloro-4-fluorophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Process Optimization

Established Synthetic Routes to Methyl 2-(2-chloro-4-fluorophenyl)acetate

The preparation of this compound is predominantly accomplished through classical esterification of the corresponding carboxylic acid, cross-coupling reactions, or via a multi-step sequence involving a benzyl (B1604629) cyanide intermediate.

Esterification Approaches from 2-(2-chloro-4-fluorophenyl)acetic acid

The most direct and widely employed method for the synthesis of this compound is the Fischer esterification of 2-(2-chloro-4-fluorophenyl)acetic acid. This acid-catalyzed reaction involves heating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst.

A typical procedure involves dissolving 2-(2-chloro-4-fluorophenyl)acetic acid in an excess of methanol, which serves as both a reactant and the solvent. A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is then added to the mixture. The reaction is typically heated to reflux to drive the equilibrium towards the formation of the ester. The reaction is reversible, and the presence of excess methanol helps to push the equilibrium toward the product side. The general reaction is as follows:

Reaction Scheme: Cl(F)C₆H₃CH₂COOH + CH₃OH --(H⁺ catalyst)--> Cl(F)C₆H₃CH₂COOCH₃ + H₂O

The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the crude product is typically purified by extraction and distillation.

ParameterTypical Conditions
Reactants 2-(2-chloro-4-fluorophenyl)acetic acid, Methanol
Catalyst Concentrated Sulfuric Acid (H₂SO₄)
Solvent Methanol (in excess)
Temperature Reflux (approx. 65°C)
Reaction Time 1-6 hours
Work-up Extraction and Distillation
Typical Yield >90%

Cross-Coupling Strategies Employing Halogenated Aromatic Precursors

Palladium-catalyzed cross-coupling reactions offer a powerful alternative for the construction of the C-C bond between the aromatic ring and the acetate (B1210297) moiety. One plausible approach is the Suzuki-Miyaura coupling, which would involve the reaction of a (2-chloro-4-fluorophenyl)boronic acid derivative with a methyl haloacetate, such as methyl bromoacetate or methyl chloroacetate.

A more direct and increasingly utilized method is the α-arylation of esters. In this strategy, an enolate of methyl acetate (or a synthetic equivalent) is coupled with a dihalogenated aromatic precursor, like 1-bromo-2-chloro-4-fluorobenzene. The choice of catalyst and ligands is crucial for achieving high selectivity and yield, with palladium complexes featuring bulky phosphine ligands being commonly employed.

Proposed Reaction Scheme (α-Arylation): Br(Cl)(F)C₆H₃ + CH₃COOCH₃ --(Pd catalyst, base)--> Cl(F)C₆H₃CH₂COOCH₃

ParameterRepresentative Conditions
Aryl Precursor 1-bromo-2-chloro-4-fluorobenzene
Acetate Source Methyl acetate
Catalyst Palladium(II) acetate (Pd(OAc)₂) with a phosphine ligand (e.g., P(t-Bu)₃)
Base Strong, non-nucleophilic base (e.g., lithium bis(trimethylsilyl)amide)
Solvent Anhydrous, aprotic solvent (e.g., Toluene, THF)
Temperature Room temperature to elevated temperatures

This approach is particularly valuable for creating libraries of substituted phenylacetates by varying the aromatic coupling partner.

Other Conventional Synthetic Pathways

An important alternative route to this compound begins with a suitable benzyl halide, such as 2-chloro-4-fluorobenzyl chloride or bromide. This pathway involves two main steps: nucleophilic substitution with a cyanide salt to form the corresponding benzyl cyanide, followed by hydrolysis and esterification of the nitrile.

Cyanation: The benzyl halide is treated with a cyanide salt, typically sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or ethanol (B145695)/water mixtures. This Sₙ2 reaction yields 2-(2-chloro-4-fluorophenyl)acetonitrile.

Hydrolysis and Esterification: The resulting nitrile can be converted to the final methyl ester in a one-pot reaction. Acid-catalyzed hydrolysis of the nitrile in the presence of methanol (a process sometimes referred to as alcoholysis) directly yields the ester and ammonium salts as byproducts. This is typically achieved by heating the nitrile in methanol with a strong acid like sulfuric acid or hydrogen chloride.

Reaction Scheme: Cl(F)C₆H₃CH₂-X + NaCN → Cl(F)C₆H₃CH₂-CN Cl(F)C₆H₃CH₂-CN + CH₃OH + H₂O --(H⁺)--> Cl(F)C₆H₃CH₂COOCH₃ + NH₄⁺

Mechanistic Investigations of Key Synthetic Transformations

The Fischer esterification proceeds through a well-established multi-step mechanism. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (methanol). This attack forms a tetrahedral intermediate. Subsequently, a proton is transferred from the attacking alcohol moiety to one of the hydroxyl groups, converting it into a good leaving group (water). The elimination of a water molecule, assisted by the lone pair of electrons on the remaining hydroxyl group, regenerates the carbonyl double bond, forming a protonated ester. The final step is the deprotonation of the carbonyl oxygen by a base (such as the hydrogensulfate ion or another molecule of methanol) to yield the final ester product and regenerate the acid catalyst.

The palladium-catalyzed α-arylation of esters follows a general catalytic cycle common to many cross-coupling reactions. The cycle begins with the oxidative addition of the aryl halide (e.g., 1-bromo-2-chloro-4-fluorobenzene) to a low-valent palladium(0) complex, forming a Pd(II)-aryl intermediate. In parallel, a strong base deprotonates the α-carbon of the methyl acetate to form an enolate. The next step, transmetalation, involves the transfer of the enolate group to the palladium center, displacing the halide. The final step is reductive elimination, where the aryl group and the enolate fragment are coupled to form the new C-C bond of the product, this compound, and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Novel Synthetic Strategies and Green Chemistry Principles

In line with the growing emphasis on sustainable chemical manufacturing, efforts are being made to develop greener and more efficient syntheses of this compound. These strategies focus on reducing waste, avoiding hazardous reagents, and minimizing energy consumption.

Catalytic Approaches for Enhanced Selectivity and Efficiency

Modern catalytic methods are being explored to improve upon traditional synthetic routes. In the context of esterification, conventional mineral acids like sulfuric acid can be replaced with more environmentally benign solid acid catalysts. These include zeolites, ion-exchange resins, or metal oxides, which offer advantages such as easier separation from the reaction mixture, reduced corrosion, and potential for recyclability.

Microwave-assisted synthesis represents another green approach. The use of microwave irradiation can significantly accelerate the rate of esterification, leading to shorter reaction times and often improved yields compared to conventional heating. This reduction in reaction time translates to lower energy consumption.

Green AlternativeAdvantage
Solid Acid Catalysts Reusable, non-corrosive, easy separation
Ionic Liquids Can act as both catalyst and solvent, potentially recyclable
Microwave Irradiation Drastically reduced reaction times, energy efficiency
Biocatalysis (Lipases) High selectivity, mild reaction conditions, biodegradable catalyst

For cross-coupling reactions, advancements focus on developing more active and robust catalyst systems. This includes the use of palladium catalysts with N-heterocyclic carbene (NHC) ligands, which can improve catalyst stability and turnover numbers, allowing for lower catalyst loadings. Furthermore, research into replacing palladium with more earth-abundant and less toxic metals like iron or copper is an active area of investigation, aiming to reduce the cost and environmental impact of these transformations.

Process Optimization and Scale-Up Considerations

Continuous flow chemistry has revolutionized the way chemical syntheses are performed, offering significant advantages over traditional batch processing, especially for scale-up. nih.gov This methodology involves pumping reagents through a reactor where the reaction occurs continuously. The design of the reactor is crucial for the efficiency of the process.

Microreactors, often made from materials like fluorinated ethylene propylene (FEP) or perfluoroalkoxy (PFA) tubing, are commonly used in continuous flow systems. nih.gov These reactors provide excellent heat and mass transfer, which is particularly important for highly exothermic reactions like nitrations, making them safer and easier to control on a larger scale. nih.gov The ability to precisely control reaction parameters such as temperature, pressure, and residence time allows for the optimization of reaction conditions to maximize yield and minimize by-product formation.

A "telescoped" approach, where multiple reaction steps are performed sequentially in a continuous flow system without isolating intermediates, can significantly improve efficiency and reduce waste. nih.gov This strategy has been successfully applied to the synthesis of various pharmaceuticals. For instance, a four-step sequence to generate (E/Z)-tamoxifen was achieved using seven integrated PFA reactor coils. nih.gov The design of such systems requires careful integration of different reactor units and in-line analytical techniques, such as mass spectrometry, to monitor the reaction progress in real-time. nih.gov

Optimizing reaction conditions is a critical step in developing a robust and efficient chemical process. This involves systematically varying parameters such as temperature, reaction time, solvent, and catalyst loading to achieve the best possible balance between yield and purity.

For example, in the synthesis of dihydrobenzofuran neolignans, the reaction time was significantly reduced from 20 hours to 4 hours without a substantial decrease in conversion and selectivity by optimizing the solvent and oxidant. scielo.br This not only improves the process efficiency but also reduces the formation of undesired by-products that can arise from longer reaction times. scielo.br

The choice of solvent can have a profound impact on the reaction outcome. In the aforementioned synthesis, acetonitrile (B52724) was found to provide the best balance between conversion and selectivity compared to more traditionally used solvents like dichloromethane and benzene (B151609). scielo.br Similarly, the selection of the appropriate catalyst and its concentration is crucial. A comprehensive screening of reaction conditions can lead to the identification of optimal parameters that result in high yields and enantioselectivities.

The following table illustrates the impact of optimizing reaction conditions on key process metrics:

ParameterImpact of Optimization
Reaction Time Can be significantly reduced, leading to higher throughput. scielo.br
Temperature Affects reaction rate and selectivity; optimization is key to minimizing by-products.
Solvent Influences solubility, reaction rate, and can impact the environmental footprint of the process. researchgate.netscielo.br
Catalyst The choice and concentration of the catalyst can dramatically affect yield and selectivity.

In the industrial production of chemical compounds, particularly for pharmaceutical applications, controlling the impurity profile is of utmost importance. Impurity profiling involves the identification, quantification, and characterization of all potential impurities that may be present in the final product. These impurities can originate from starting materials, intermediates, by-products, or degradation products.

A thorough understanding of the reaction mechanism and potential side reactions is essential for developing effective control strategies. For example, in reactions that are sensitive to heat and mass transfer, such as nitrations, precise control over these parameters is necessary to prevent the formation of explosive intermediates and other hazardous by-products. nih.gov Continuous flow reactors are particularly well-suited for such reactions due to their superior control capabilities. nih.gov

Control strategies may include:

Careful selection of starting materials: Ensuring the purity of raw materials can prevent the introduction of impurities at the beginning of the synthesis.

Optimization of reaction conditions: As discussed previously, fine-tuning reaction parameters can minimize the formation of by-products.

In-process controls: Monitoring the reaction at various stages allows for adjustments to be made to maintain the desired reaction pathway.

Purification techniques: Developing robust purification methods, such as crystallization or chromatography, is crucial for removing any remaining impurities.

By implementing these strategies, manufacturers can ensure the consistent production of high-purity this compound that meets stringent quality standards.

Stereoselective Synthesis of Chiral Analogs of this compound

The synthesis of chiral molecules with a specific three-dimensional arrangement of atoms is a significant challenge in organic chemistry, particularly in the development of pharmaceuticals where different enantiomers can have vastly different biological activities. The stereoselective synthesis of chiral analogs of this compound would involve creating a specific stereocenter, leading to enantiomerically pure or enriched products.

One common approach to stereoselective synthesis is the use of chiral catalysts or auxiliaries that can direct the formation of one enantiomer over the other. For instance, polymer-supported catalysts have been used in continuous flow systems to promote enantioselective reactions, allowing for the continuous production of chiral products with high enantiopurity. acs.org

Another strategy involves the stereoselective alkylation of a chiral starting material. This approach has been used to synthesize compounds with high stereochemical purity by controlling the addition of an alkyl group to a chiral scaffold. google.com

The development of stereoselective synthetic routes often requires extensive research and optimization. The modification of functional groups at specific positions in a molecule can be challenging, and new procedures may be needed to achieve the desired stereochemistry. researchgate.net The successful stereoselective synthesis of chiral analogs of this compound would open up new avenues for exploring their potential applications, particularly in fields where chirality plays a crucial role.

Chemical Reactivity and Derivatization

Reactivity of the Methyl Ester Functional Group

The methyl ester functional group in Methyl 2-(2-chloro-4-fluorophenyl)acetate is susceptible to a range of nucleophilic acyl substitution reactions, as well as reduction and oxidation at the carbonyl carbon.

Hydrolysis Pathways and Kinetics

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 2-(2-chloro-4-fluorophenyl)acetic acid, is a fundamental transformation. This reaction can be catalyzed by either acid or base.

Under basic conditions, such as using lithium hydroxide in a mixture of tetrahydrofuran and water, the ester undergoes saponification. The reaction typically proceeds at a moderate temperature, for instance, 45°C, over several hours to ensure complete conversion. acs.org The general mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the carboxylate salt and methanol (B129727). Subsequent acidification of the reaction mixture yields the free carboxylic acid.

A general procedure for the alkaline hydrolysis of a methyl ester is presented in the table below.

Parameter Condition
Reagents Methyl Ester, Lithium Hydroxide (LiOH)
Solvent Tetrahydrofuran (THF) / Water (H₂O) (1:1 mixture)
Temperature 45 °C
Reaction Time 2 - 6 hours
Work-up Dilution with water, acidification with HCl, extraction with Ethyl Acetate (B1210297) (EtOAc)
Table 1: General Conditions for Alkaline Hydrolysis of a Methyl Ester. acs.org

Transesterification Reactions with Diverse Alcohols

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl or aryl group from an alcohol. This reaction can be catalyzed by either acids or bases and is a reversible process. To drive the reaction to completion, it is common to use a large excess of the alcohol reactant or to remove one of the products, typically methanol, from the reaction mixture.

This reaction is valuable for the synthesis of a variety of esters derived from 2-(2-chloro-4-fluorophenyl)acetic acid, potentially altering the physical and chemical properties of the molecule for different applications. The reaction can be carried out with a wide range of primary and secondary alcohols.

Reductive and Oxidative Transformations of the Carbonyl Moiety

The carbonyl group of the methyl ester can be reduced to an alcohol. A common method for this transformation is the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). The reduction of this compound would yield 2-(2-chloro-4-fluorophenyl)ethanol, a primary alcohol. This transformation is a key step in the synthesis of various derivatives where an alcohol functionality is required.

Oxidative transformations of the carbonyl moiety in an ester are less common without cleaving the molecule. However, the benzylic position of the acetate group could potentially be susceptible to oxidation under specific conditions, though this is not a typical reaction pathway for this functional group.

Reactivity of the Aryl Halogen Substituents (Chlorine and Fluorine)

The chlorine and fluorine atoms attached to the aromatic ring are key sites for functionalization through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr to occur, the aromatic ring must be activated by electron-withdrawing groups, and there must be a good leaving group. In this compound, the ester group has some electron-withdrawing character, which can facilitate SNAr reactions.

The reactivity of halogens in SNAr reactions generally follows the trend F > Cl > Br > I, as fluorine is the most electronegative and thus polarizes the C-F bond to the greatest extent, making the carbon atom more susceptible to nucleophilic attack. This is often the rate-determining step of the reaction. youtube.comopenstax.orglibretexts.org Therefore, in this compound, the fluorine atom is generally more susceptible to substitution by strong nucleophiles than the chlorine atom.

Typical nucleophiles used in SNAr reactions include alkoxides, amines, and thiols. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, which then expels the halide leaving group to restore aromaticity. openstax.orglibretexts.org

Metal-Catalyzed Cross-Coupling Reactions for Aryl Functionalization

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they are widely used to functionalize aryl halides. The reactivity of aryl halides in these reactions is typically I > Br > Cl > F. Therefore, the chlorine atom in this compound is more reactive than the fluorine atom in common palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an aryl halide in the presence of a palladium catalyst and a base. fishersci.co.uklibretexts.org The chlorine atom of this compound can be selectively coupled with various aryl or vinyl boronic acids or their esters to form biaryl or styrenyl derivatives. The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. organic-chemistry.orgtcichemicals.com

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine to form a C-N bond. orgsyn.orgacsgcipr.orgwikipedia.orglibretexts.org The chlorine atom of this compound can be reacted with a variety of primary and secondary amines to introduce a nitrogen-containing substituent on the aromatic ring. Similar to the Suzuki coupling, the reaction conditions, particularly the choice of ligand and base, are critical for the success of the transformation. orgsyn.orgorganic-chemistry.org

The table below summarizes the general conditions for these two important cross-coupling reactions.

Reaction Coupling Partner Catalyst System Base Solvent
Suzuki-Miyaura CouplingAryl/Vinyl Boronic Acid or EsterPalladium Catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄) + LigandK₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, DMF, Water
Buchwald-Hartwig AminationPrimary or Secondary AminePalladium Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) + LigandNaOtBu, K₃PO₄, Cs₂CO₃Toluene, Dioxane
Table 2: General Conditions for Metal-Catalyzed Cross-Coupling Reactions of Aryl Chlorides.

Reactivity of the α-Methylene Group

The α-methylene group in this compound, being adjacent to the carbonyl group of the ester, possesses acidic protons and is a key site for various chemical transformations.

The α-protons of carbonyl compounds are acidic and can be removed by a suitable base to form a resonance-stabilized intermediate called an enolate. chemistry.coach The formation of an enolate is a crucial step for many carbon-carbon bond-forming reactions.

Alkylation: Enolates are potent nucleophiles and can react with alkyl halides in an SN2 reaction to form a new carbon-carbon bond at the α-position. chemistry.coach For the alkylation of an ester enolate, a strong, non-nucleophilic, sterically hindered base like lithium diisopropylamide (LDA) is typically used at low temperatures to ensure complete and irreversible enolate formation and to avoid competing reactions such as Claisen condensation. chemistry.coachvanderbilt.edu The choice of the alkylating agent is also important; primary alkyl halides are preferred to minimize the competing elimination reactions that can occur with secondary and tertiary halides. chemistry.coachyoutube.com

Aldol Condensation: The enolate of this compound can also act as a nucleophile and attack the electrophilic carbonyl carbon of another carbonyl compound, such as an aldehyde or a ketone, in what is known as an aldol addition reaction. magritek.com This reaction forms a β-hydroxy ester. Under certain conditions, this initial adduct can undergo dehydration (elimination of a water molecule) to yield an α,β-unsaturated ester, a process known as aldol condensation. magritek.com The reaction can be catalyzed by either acid or base. magritek.com

The α-methylene group can also undergo electrophilic substitution reactions, most notably halogenation.

Halogenation: In the presence of an acid or a base, carbonyl compounds can react with halogens (Cl₂, Br₂, I₂) to replace one or more of the α-hydrogens with a halogen atom. pressbooks.publibretexts.orgchemistrysteps.com

Acid-Catalyzed Halogenation: Under acidic conditions, the reaction proceeds through an enol intermediate. pressbooks.pubyoutube.com Typically, only one α-hydrogen is replaced because the introduction of an electron-withdrawing halogen atom destabilizes the protonated carbonyl intermediate required for further enolization. pressbooks.pubquora.com

Base-Promoted Halogenation: In the presence of a base, the reaction proceeds via an enolate. pressbooks.pubchemistrysteps.com The introduction of a halogen increases the acidity of the remaining α-protons, making subsequent halogenations faster. pressbooks.publibretexts.org Therefore, it is often difficult to stop the reaction at the mono-halogenated product, and polyhalogenation is common. libretexts.orgchemistrysteps.com

Synthesis of Structural Analogs and Derivatives of this compound

The structural framework of this compound can be systematically modified to generate a library of analogs and derivatives for various applications, such as in the development of new bioactive molecules.

The substitution pattern on the phenyl ring can be altered through various aromatic substitution reactions.

Further Halogenation: Introduction of additional halogen atoms can be achieved through electrophilic aromatic halogenation, although the existing electron-withdrawing groups (chloro and fluoro) will direct incoming electrophiles to specific positions and may require harsh reaction conditions.

Nitration and Reduction: Nitration of the aromatic ring, followed by reduction of the nitro group, can introduce an amino group, which can then be further functionalized.

Cross-Coupling Reactions: The chlorine atom can potentially be replaced with other functional groups via transition-metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination reactions, although the C-Cl bond is generally less reactive than C-Br or C-I bonds in these reactions. Halogen-exchange reactions can also be employed to replace the chlorine with a more reactive halogen. google.com

The ester and the methylene (B1212753) linker also provide opportunities for structural diversification.

Ester Modification: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides, other esters, or acid chlorides. nih.gov For example, reaction of the carboxylic acid with an amine in the presence of a coupling agent would yield the corresponding amide. nih.gov

Alkyl Linker Modification: As discussed in section 3.3.1, the α-methylene group can be alkylated to introduce various alkyl or substituted alkyl chains. This allows for the synthesis of a wide range of homologs and analogs with different steric and electronic properties.

Table 2: Chemical Compounds Mentioned

Compound Name
This compound
n-butyllithium
t-butyllithium
Deuterium oxide
Carbon dioxide
Benzaldehyde
Iodine
Lithium diisopropylamide (LDA)
Chlorine
Bromine
Acetic acid

Conjugation and Bioconjugation Strategies

While direct conjugation of this compound is not a commonly employed strategy due to the relative inertness of the methyl ester under typical bioconjugation conditions, it serves as a valuable precursor for the synthesis of bioconjugates through a two-step derivatization and conjugation approach. This strategy involves the initial hydrolysis of the methyl ester to its corresponding carboxylic acid, followed by the conjugation of this more reactive derivative to biomolecules.

The primary pathway for preparing this compound for bioconjugation is through the hydrolysis of its methyl ester group to yield 2-(2-chloro-4-fluorophenyl)acetic acid. This resulting carboxylic acid provides a reactive handle that is widely utilized for coupling to various biomolecules, most commonly through the formation of a stable amide bond with primary or secondary amines present on the biomolecule, such as the side chains of lysine residues in proteins.

The conjugation of the activated 2-(2-chloro-4-fluorophenyl)acetic acid derivative with a biomolecule (e.g., a protein or peptide) proceeds via nucleophilic acyl substitution, where the amine group of the biomolecule attacks the activated carbonyl carbon, leading to the formation of a stable amide linkage. This method is a cornerstone of bioconjugation chemistry, allowing for the covalent attachment of small molecules, like the 2-(2-chloro-4-fluorophenyl)acetyl moiety, to biological macromolecules.

The following table outlines the proposed two-step strategy for the conjugation of this compound to an amine-containing biomolecule.

StepReactionReactantsProductLinkage Formed
1HydrolysisThis compound, Base (e.g., NaOH) or Acid (e.g., HCl)2-(2-chloro-4-fluorophenyl)acetic acidN/A
2Conjugation2-(2-chloro-4-fluorophenyl)acetic acid, Amine-containing biomolecule, Activating agent (e.g., EDC, NHS)Biomolecule conjugated to the 2-(2-chloro-4-fluorophenyl)acetyl groupAmide bond

Advanced Analytical Research Techniques

Chromatographic Methodologies for Purity Assessment and Separation

Chromatography is the cornerstone for separating and quantifying Methyl 2-(2-chloro-4-fluorophenyl)acetate from complex mixtures, assessing its purity, and isolating its stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A robust reverse-phase high-performance liquid chromatography (RP-HPLC) method is essential for determining the purity of this compound and quantifying impurities. Method development typically begins with selecting a suitable stationary phase, such as a C18 column, which is effective for separating moderately polar compounds. actascientific.comresearchgate.net The mobile phase is optimized to achieve adequate resolution between the main compound and any potential impurities. A common starting point involves a mixture of an organic solvent, like acetonitrile (B52724) or methanol (B129727), and an aqueous buffer. pdx.edu

A typical isocratic method would utilize a mobile phase composition of acetonitrile and water, with detection by a UV spectrophotometer at a wavelength where the phenyl chromophore exhibits strong absorbance, such as 225 nm. researchgate.neteuropa.eu Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is fit for its intended purpose. actascientific.comeuropa.euamsbiopharma.comslideshare.neteuropa.eu This involves assessing parameters such as specificity, linearity, accuracy, precision, and robustness. amsbiopharma.comslideshare.net

Table 1: HPLC Method Parameters and Validation Summary

ParameterCondition / Acceptance CriterionResult
Chromatographic Conditions
ColumnC18 (e.g., 150 mm x 4.6 mm, 5 µm)Compliant
Mobile PhaseAcetonitrile:Water (55:45 v/v)Compliant
Flow Rate1.0 mL/minCompliant
DetectionUV at 225 nmCompliant
Column Temperature30 °CCompliant
Retention Time~6.3 minCompliant
Validation Parameters
SpecificityNo interference from blank/placeboPassed
Linearity (R²)≥ 0.9980.999
Accuracy (% Recovery)98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)≤ 2.0%0.8%
LOD (Limit of Detection)Signal-to-Noise ≥ 30.01 µg/mL
LOQ (Limit of Quantitation)Signal-to-Noise ≥ 100.03 µg/mL
RobustnessInsensitive to small variationsPassed

This table presents a hypothetical but representative set of HPLC method parameters and validation results based on common industry practices and ICH guidelines.

Gas Chromatography (GC) for Volatile Byproducts and Derivatives

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for identifying and quantifying volatile byproducts that may arise during the synthesis of this compound. researchgate.net Synthesis, typically involving the esterification of 2-chloro-4-fluorophenylacetic acid with methanol, can lead to volatile impurities such as residual starting materials or side-products.

Direct analysis of the carboxylic acid starting material by GC can be challenging due to its polarity and potential for thermal degradation, often resulting in poor peak shape. colostate.edu To overcome this, derivatization is employed to convert polar functional groups into less polar, more volatile derivatives. damascusuniversity.edu.sygcms.cz Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), or alkylation can be used to derivatize the carboxylic acid, making it amenable to GC analysis. colostate.edudamascusuniversity.edu.sy For the ester product itself, direct GC-MS analysis is typically feasible. The electron ionization (EI) mass spectrum provides a fragmentation pattern that can confirm the structure and help identify related impurities. researchgate.net

Table 2: Potential Volatile Byproducts and GC-MS Analysis

CompoundReason for PresenceDerivatization for GCExpected Detection
MethanolExcess reagent from esterificationNot requiredGC-FID/MS
2-chloro-4-fluorophenylacetic acidUnreacted starting materialSilylation (e.g., with BSTFA) or MethylationGC-MS
TolueneResidual solvent from synthesisNot requiredGC-FID/MS
Di(2-chloro-4-fluorophenyl)acetic anhydrideSide-product from acid dehydrationNot required (may hydrolyze/derivatize)GC-MS

This table outlines plausible volatile byproducts and the GC-based methods for their detection.

Chiral Chromatography for Enantiomeric Excess Determination

This compound possesses a single chiral center at the alpha-carbon. As enantiomers can have different biological activities, their separation and the determination of enantiomeric excess (ee) are critical, particularly in pharmaceutical applications. chromatographyonline.comnih.gov Chiral chromatography is the most direct and widely used method for this purpose. uma.eseijppr.com

The direct approach, using a chiral stationary phase (CSP), is most common. chromatographyonline.comeijppr.com Method development involves screening a variety of CSPs and mobile phases to find conditions that provide baseline separation of the two enantiomers. nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® OD, Chiralpak® IA), are highly versatile and often successful in separating a wide range of chiral compounds, including aromatic esters. chromatographyonline.comntu.edu.tw Separations can be performed in normal-phase (e.g., hexane/isopropanol), polar organic, or reversed-phase modes. sigmaaldrich.com The choice of mobile phase and any additives can significantly impact the separation factor (α) and resolution (Rs). nih.gov

Table 3: Chiral HPLC/SFC Screening Strategy

Chiral Stationary Phase (CSP) TypeMobile Phase SystemPotential Outcome
Polysaccharide (e.g., Cellulose-based)Normal Phase: Hexane/IsopropanolHigh selectivity due to π-π, hydrogen bonding, and dipole-dipole interactions.
Polysaccharide (e.g., Amylose-based)Polar Organic: Acetonitrile/MethanolOffers different selectivity compared to cellulose phases.
Cyclodextrin-basedReversed Phase: Water/AcetonitrileEnantioseparation based on inclusion complexation within the cyclodextrin (B1172386) cavity. nih.govresearchgate.net
Pirkle-type (brush-type)Normal Phase: Hexane/Ethanol (B145695)Relies on π-π interactions, attractive for aromatic compounds.

This table illustrates a typical screening approach to develop a chiral separation method.

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique and a "green" alternative to HPLC for both achiral and chiral separations. chromatographytoday.comchromatographytoday.com Utilizing supercritical carbon dioxide as the primary mobile phase, often with a small percentage of an organic modifier like methanol or ethanol, SFC offers several advantages. chromatographytoday.comamericanpharmaceuticalreview.com These include faster analysis and equilibration times due to the low viscosity and high diffusivity of the mobile phase, as well as reduced consumption of organic solvents. americanpharmaceuticalreview.comchromatographyonline.com

SFC is particularly well-suited for chiral separations and is often the technique of choice in drug discovery for high-throughput screening and purification. chromatographytoday.comchromatographyonline.comsepscience.com Most chiral stationary phases used in HPLC can also be used in SFC, often providing complementary or superior selectivity. chromatographyonline.com For this compound, an SFC method could be developed for rapid enantiomeric excess determination, potentially offering a significant speed advantage over traditional normal-phase HPLC. sepscience.comgimitec.com Furthermore, SFC is readily scalable for preparative applications, allowing for the isolation of individual enantiomers for further study. americanpharmaceuticalreview.comnih.gov

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are vital for confirming the chemical structure of this compound and for monitoring its formation during synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Progress, Isomer Analysis, and Solution Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most definitive analytical tool for the structural elucidation of this compound. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides unambiguous confirmation of the molecular structure, including the specific substitution pattern on the aromatic ring.

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methoxy (B1213986) group protons (-OCH₃), and the alpha-proton (-CH). The splitting patterns and coupling constants of the aromatic protons are critical for confirming the 1,2,4-substitution pattern. For example, the proton at C5 would appear as a doublet of doublets due to coupling with the adjacent fluorine (at C4) and the proton at C6.

¹³C NMR: The carbon NMR spectrum confirms the number of unique carbon atoms in the molecule. nih.govscispace.com The chemical shifts are influenced by the attached atoms; for instance, the carbons directly bonded to chlorine and fluorine will have characteristic shifts. The carbonyl carbon of the ester group would appear significantly downfield (~170 ppm). chemicalbook.comchemicalbook.com

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally useful and sensitive technique. nih.govwikipedia.orgrsc.org It provides a single signal for the fluorine atom, and its coupling to adjacent protons (³JHF) and carbons (nJCF) provides further structural confirmation. thermofisher.com The chemical shift of the fluorine atom is highly sensitive to its electronic environment. wikipedia.orgcolorado.edu

Reaction Monitoring & Isomer Analysis: NMR can be used to monitor the progress of the esterification reaction by observing the disappearance of the carboxylic acid proton signal and the appearance of the methyl ester proton signal. It can also definitively distinguish between isomers, as different substitution patterns (e.g., 2-chloro-5-fluorophenyl) would result in completely different aromatic region splitting patterns in the ¹H NMR spectrum.

Solution Conformation: Through-space NMR couplings, such as the Nuclear Overhauser Effect (NOE), can provide information about the solution-state conformation of the molecule. auremn.org.brnih.gov For instance, NOE correlations could help determine the preferred orientation of the ester group relative to the phenyl ring. Studies on similar halogenated phenylacetic acid derivatives suggest that conformational preferences are influenced by a balance of steric and electronic effects, which can be investigated using a combination of NMR and theoretical calculations. researchgate.netacs.org

Table 4: Predicted NMR Data for this compound in CDCl₃

NucleusAtom PositionPredicted Chemical Shift (δ, ppm)Multiplicity / Coupling Constants (J, Hz)
¹H -CH (CO)OCH₃~5.3s (singlet)
-OCH~3.7s (singlet)
Ar-H 3~7.4dd (doublet of doublets), JHF ≈ 8.5, JHH ≈ 2.5
Ar-H 5~7.1ddd (doublet of doublet of doublets), JHH ≈ 8.7, JHF ≈ 5.5, JHH ≈ 2.5
Ar-H 6~7.2dd (doublet of doublets), JHH ≈ 8.7, JHF ≈ 2.5
¹³C C =O~170.0d, ⁴JCF ≈ 2.0
Ar-C 1~131.0d, ²JCF ≈ 3.5
Ar-C 2~129.5d, ²JCF ≈ 15.0
Ar-C 3~130.0d, ³JCF ≈ 3.0
Ar-C 4~162.0d, ¹JCF ≈ 250.0
Ar-C 5~117.0d, ²JCF ≈ 21.0
Ar-C 6~115.0d, ³JCF ≈ 8.0
-C H(CO)OCH₃~45.0
-OC H₃~52.5
¹⁹F Ar-F ~ -112.0ddd (doublet of doublet of doublets)

Note: Predicted values are estimates based on standard chemical shift tables and data from similar structures. pdx.educhemicalbook.comchemicalbook.comnih.govbmrb.io Actual values may vary. 'd' indicates coupling to fluorine.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis, Impurity Identification, and Metabolite Profiling

Mass spectrometry is an indispensable tool for the structural elucidation and analysis of this compound. The technique provides detailed information about the molecule's mass and its fragmentation pattern, which is instrumental in confirming its identity and in the identification of related substances.

Fragmentation Pathway Analysis:

Under electron ionization (EI), this compound is expected to undergo characteristic fragmentation. The molecular ion peak (M+) would be observed, and its isotopic pattern would be indicative of the presence of a chlorine atom. Key fragmentation pathways would likely involve:

Loss of the methoxy group (-OCH3): This would result in a significant fragment ion.

Loss of the carbomethoxy group (-COOCH3): This cleavage is also a common fragmentation pathway for methyl esters.

Cleavage of the bond between the methylene (B1212753) group and the aromatic ring: This would lead to the formation of a substituted benzyl (B1604629) cation.

Loss of a chlorine atom: This is another potential fragmentation route that can help in the structural confirmation.

A plausible fragmentation pattern is detailed in the table below.

Fragment Ion Proposed Structure m/z (mass-to-charge ratio)
[M]+[C9H8ClFO2]+202/204
[M - OCH3]+[C8H5ClFO]+171/173
[M - COOCH3]+[C7H5ClF]+143/145
[C7H4ClF]+Substituted tropylium (B1234903) ion142/144

This table represents a predicted fragmentation pattern. Actual experimental data may vary.

Impurity Identification and Metabolite Profiling:

The high sensitivity and selectivity of mass spectrometry, particularly when coupled with chromatographic techniques like GC-MS and LC-MS, make it a powerful method for impurity profiling. Potential impurities in this compound could arise from starting materials, side reactions during synthesis, or degradation. These can be identified by their unique mass spectra and fragmentation patterns.

Similarly, in metabolic studies, MS can be used to identify and quantify metabolites of this compound in biological matrices. The biotransformation of the compound, for instance through hydrolysis of the ester group to the corresponding carboxylic acid, can be monitored and characterized.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Quantification

Infrared (IR) Spectroscopy:

IR spectroscopy is a fundamental technique for the identification of functional groups within a molecule. For this compound, the IR spectrum provides confirmatory evidence of its structure. While a specific, publicly available spectrum with full peak assignments is not readily found in the literature, commercial suppliers note that the spectrum of their product conforms to the expected structure. avantorsciences.commassbank.eu Based on the known functional groups, the characteristic absorption bands are predicted as follows:

Functional Group Vibrational Mode Expected Wavenumber (cm-1)
C=O (Ester)Stretch1735 - 1750
C-O (Ester)Stretch1100 - 1300
C-H (Aromatic)Stretch3000 - 3100
C=C (Aromatic)Stretch1450 - 1600
C-ClStretch600 - 800
C-FStretch1000 - 1400

This table is based on general IR correlation tables and data for similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy is primarily used for the quantitative analysis of compounds with chromophores. The aromatic ring in this compound acts as a chromophore, absorbing UV radiation. The absorption maxima (λmax) are expected in the UV region, typical for substituted benzene (B151609) rings. A solution of the compound in a suitable solvent, such as ethanol or methanol, would exhibit a characteristic UV spectrum that can be used for concentration determination based on the Beer-Lambert law. While specific λmax values are not widely published, they are expected to be in the range of 250-280 nm.

X-ray Diffraction Techniques for Solid-State Structure and Polymorph Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound, which is supplied as both a liquid and a solid, X-ray crystallography of the solid form would provide precise information on bond lengths, bond angles, and the conformation of the molecule in the crystal lattice. sigmaaldrich.comnist.gov

Furthermore, X-ray powder diffraction (XRPD) is a key technique for the investigation of polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties. While no specific polymorphism studies for this compound are publicly available, research on structurally related compounds, such as those with chloro-methyl substitutions, highlights the importance of such analyses. avantorsciences.com

Hyphenated Analytical Techniques for Complex Mixtures

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, are essential for the analysis of complex mixtures containing this compound.

GC-MS and LC-MS for Comprehensive Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. Given that this compound is a liquid at room temperature and has a boiling point suitable for GC analysis, this technique is ideal for its separation and identification in reaction mixtures or environmental samples. avantorsciences.commassbank.eu The gas chromatogram provides information on the purity of the sample, while the mass spectrometer allows for the unambiguous identification of the main component and any impurities based on their mass spectra.

Liquid Chromatography-Mass Spectrometry (LC-MS):

LC-MS is a versatile technique that can be applied to a wider range of compounds than GC-MS, including those that are less volatile or thermally labile. For the analysis of this compound, particularly in the context of metabolite profiling or in complex matrices, LC-MS is the method of choice. rsc.org It allows for the separation of the parent compound from its metabolites or other components in a mixture, followed by their identification and quantification by the mass spectrometer.

LC-NMR for Online Structural Characterization of Eluting Components

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a sophisticated hyphenated technique that provides detailed structural information of components as they elute from the LC column. This is particularly useful for the unambiguous identification of unknown impurities or metabolites without the need for their isolation. While no specific LC-NMR studies on this compound are documented in the literature, the application of this technique would be highly beneficial for a comprehensive structural elucidation of all components in a complex mixture containing this compound.

Computational and Theoretical Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental in building a molecule's profile from first principles. These methods solve approximations of the Schrödinger equation to determine the electronic structure and inherent properties of a molecule.

Electronic structure calculations provide deep insights into the geometry, stability, and electronic properties of Methyl 2-(2-chloro-4-fluorophenyl)acetate.

Density Functional Theory (DFT): This is a widely used method for studying substituted aromatic compounds due to its balance of computational cost and accuracy. eurjchem.com A typical DFT study on this molecule, likely using a functional like B3LYP with a basis set such as 6-31G(d,p), would begin with geometry optimization to find the lowest energy conformation. elsevier.es From this optimized structure, a wealth of data can be extracted. Key properties include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). elsevier.es The HOMO-LUMO gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. eurjchem.comnih.gov

Ab Initio Methods: Methods like Møller-Plesset perturbation theory (MP2) and other correlated ab initio techniques offer higher accuracy, albeit at a greater computational expense. elsevier.es These methods are valuable for benchmarking DFT results and for detailed studies on specific properties like bond energies and weak interactions. ias.ac.in For substituted benzenes, ab initio calculations can elucidate the redistribution of electron charges due to substituents and excitation, suggesting how reactions might proceed. ias.ac.in Analysis of the molecular electrostatic potential (MEP) surface, derived from these calculations, can identify electron-rich (nucleophilic) and electron-poor (electrophilic) sites, which is crucial for predicting non-covalent interactions and sites of chemical attack. eurjchem.com

Interactive Data Table: Representative Electronic Properties from a DFT Calculation

This table presents hypothetical, yet plausible, data that would be generated from a DFT (B3LYP/6-31G(d,p)) calculation for this compound.

Calculated PropertyRepresentative ValueSignificance
Total Energy -1025 HartreesThe final, optimized energy of the molecule.
HOMO Energy -6.8 eVIndicates the energy of the outermost electron orbital; related to ionization potential and electron-donating ability.
LUMO Energy -1.2 eVIndicates the energy of the lowest empty orbital; related to electron affinity and electron-accepting ability.
HOMO-LUMO Gap 5.6 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment 2.5 DebyeMeasures the overall polarity of the molecule, influencing solubility and intermolecular forces.

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, which is essential for structural confirmation.

NMR Spectroscopy: DFT methods can reliably predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. libretexts.orglibretexts.org For this compound, calculations would predict the characteristic downfield shifts for the aromatic protons (typically 6.5-8.0 ppm) and carbons (120-150 ppm). libretexts.orglibretexts.org The specific substitution pattern on the benzene (B151609) ring creates a unique splitting pattern and set of chemical shifts that can be calculated and compared to experimental spectra for unambiguous signal assignment. wisc.eduorgchemboulder.com Furthermore, specialized methods exist for accurately predicting ¹⁹F NMR shifts, which is particularly relevant for this molecule. nih.gov These calculations often involve a linear scaling approach to correct for systematic errors. nih.gov

Infrared (IR) Spectroscopy: The vibrational frequencies corresponding to IR absorption bands can be computed. This involves calculating the second derivatives of the energy with respect to atomic displacements. For this molecule, calculations would predict key vibrational modes, such as the C=O stretch of the ester group (typically ~1735-1750 cm⁻¹), C-O stretches, C-Cl and C-F stretches, and the characteristic C-H and C=C stretching and bending modes of the aromatic ring. orgchemboulder.com Comparing the computed vibrational spectrum with an experimental one helps to confirm the molecular structure and functional groups.

Computational modeling can map out the energetic landscape of chemical reactions, providing insights into mechanisms and kinetics. A relevant reaction for this compound is its hydrolysis, which breaks the ester bond.

Modeling Ester Hydrolysis: Using DFT or ab initio methods, the entire reaction coordinate for hydrolysis can be simulated. researchgate.netcapes.gov.br This involves identifying the structures of the reactants (the ester and water), the transition state(s), any intermediates, and the final products (the corresponding carboxylic acid and methanol). researchgate.netnih.gov Car-Parrinello molecular dynamics can be used to simulate reactions in aqueous solution, showing that hydrolysis often involves cooperative catalysis from water molecules. nih.govacs.org

Transition State Analysis: The transition state is the highest energy point on the reaction pathway and is a critical structure for determining the reaction rate. longdom.org Quantum chemical calculations locate this saddle point on the potential energy surface. A frequency calculation is then performed to confirm it is a true transition state, characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate. longdom.org The energy difference between the reactants and the transition state gives the activation energy barrier (ΔG‡), which is fundamental to understanding the reaction's feasibility and kinetics.

Interactive Data Table: Representative Energy Profile for Ester Hydrolysis

This table shows a hypothetical energy profile for the hydrolysis of this compound, as would be determined by reaction pathway modeling. Energies are relative to the reactants.

SpeciesRelative Free Energy (kcal/mol)Description
Reactants 0.0This compound + H₂O
Transition State +24.5Highest energy point; structure where the C-O bond is partially broken and a new C-OH bond is partially formed.
Products -5.22-(2-chloro-4-fluorophenyl)acetic acid + Methanol (B129727)

Molecular Modeling and Docking Studies for Biological Interactions

Should this compound be investigated as a potential biologically active agent, molecular modeling techniques would be employed to predict its interactions with protein targets.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein's active site. youtube.com For phenylacetic acid derivatives, docking studies have been used to explore interactions with targets like enzymes and DNA. jspae.comresearchgate.net

Docking Protocol: A typical docking experiment involves preparing the 3D structures of both the ligand (the ester) and the target protein. nih.gov A docking algorithm, such as AutoDock Vina, then samples a vast number of possible binding poses of the ligand within the protein's binding site. mdpi.comorientjchem.org These poses are evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). biointerfaceresearch.com The pose with the best score is predicted as the most likely binding mode. youtube.comorientjchem.org

Predicting Interactions: The analysis of the best-docked pose reveals key non-covalent interactions, such as hydrogen bonds, halogen bonds (involving the chlorine and fluorine atoms), hydrophobic interactions, and π-π stacking with aromatic residues of the protein. nih.gov For instance, studies on similar molecules show that the chlorine atom can enhance binding through inductive effects, and the phenyl ring can participate in various polar and non-polar interactions. jspae.com

While docking provides a static picture of the binding, Molecular Dynamics (MD) simulations introduce temperature and time, allowing the system to move and evolve. nih.gov MD is used to assess the stability of the predicted ligand-protein complex and to explore the conformational flexibility of the ligand itself. nih.govnih.gov

Conformational Analysis: For a flexible molecule like this compound, MD simulations can explore the different shapes (conformations) it can adopt by rotating around its single bonds. rsc.org This is crucial because the biologically active conformation may not be the lowest energy state in isolation.

Complex Stability: An MD simulation is typically run on the best-docked ligand-protein complex, solvated in a water box with ions to mimic physiological conditions. mdpi.comresearchgate.net The simulation, often run for hundreds of nanoseconds, shows whether the ligand remains stably bound in the predicted pose. nih.gov Analysis of the trajectory can reveal key stable interactions, the role of water molecules in the binding site, and calculate more rigorous binding free energies using methods like MM-PBSA or MM-GBSA. nih.gov The root-mean-square deviation (RMSD) of the ligand's atoms over time is a key metric used to assess the stability of the binding pose. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. mdpi.com For this compound, while specific QSAR studies are not extensively documented in publicly available literature, the principles of QSAR can be applied to predict its potential biological activities based on its structural features. The development of a QSAR model for this compound would follow a systematic process. mdpi.com

The initial step involves curating a dataset of structurally related compounds with known biological activities. For instance, a series of phenylacetate (B1230308) derivatives could be evaluated for their inhibitory activity against a specific enzyme or receptor. nih.govresearchgate.net The biological data, often expressed as IC50 or GI50 values, is then correlated with calculated molecular descriptors. nih.gov These descriptors quantify various aspects of the molecule's physicochemical properties.

Key molecular descriptors relevant for a QSAR study of this compound would include:

Electronic Descriptors: These describe the electron distribution in the molecule. The presence of the electronegative chlorine and fluorine atoms significantly influences the electronic properties of the phenyl ring and the ester group. Descriptors such as partial atomic charges, dipole moment, and HOMO/LUMO energies would be critical.

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molar volume, and van der Waals surface area would account for the steric bulk introduced by the chloro and fluoro substituents.

Hydrophobic Descriptors: The octanol-water partition coefficient (LogP) is a crucial descriptor that quantifies the hydrophobicity of the molecule, which influences its ability to cross cell membranes.

Topological Descriptors: These are numerical representations of the molecular structure, encoding information about branching and connectivity.

Once the descriptors are calculated, a mathematical model is generated using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS). researchgate.net The quality of the QSAR model is assessed using various statistical parameters. nih.govresearchgate.net

An illustrative QSAR model might take the following form:

Log(1/C) = β0 + β1(Descriptor 1) + β2(Descriptor 2) + ... + ε

Where 'C' is the biological concentration, and 'β' coefficients represent the contribution of each descriptor.

Descriptor TypeExample DescriptorPotential Influence on Activity
ElectronicHammett constant (σ)The electron-withdrawing nature of Cl and F can affect binding to biological targets.
StericMolar Refractivity (MR)The size and polarizability of the substituents can influence receptor fit.
HydrophobicLogPImpacts membrane permeability and transport to the site of action.
TopologicalWiener IndexRelates to the overall shape and branching of the molecule.

The predictive power of the QSAR model allows for the virtual screening of novel derivatives of this compound with potentially enhanced biological activity, thereby guiding synthetic efforts. mdpi.com

Conformation Analysis and Stereochemical Considerations using Computational Methods

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis of this compound provides insights into its preferred spatial arrangements, which is crucial for understanding its interaction with biological macromolecules. Computational methods, particularly quantum mechanical calculations, are powerful tools for exploring the conformational landscape of molecules. unife.itacs.org

Computational studies on related phenylacetate derivatives have shown that the orientation of the phenyl ring with respect to the carbonyl group is a critical factor. rsc.org For this compound, the presence of the ortho-chloro substituent is expected to introduce significant steric hindrance, influencing the preferred dihedral angle.

A potential energy surface scan can be performed by systematically rotating the key dihedral angles and calculating the energy at each step. This allows for the identification of energy minima, which correspond to stable conformers. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Dihedral AngleDescriptionExpected Influence on Conformation
C(aryl)-C(α)-C(O)-ORotation around the bond connecting the phenyl ring to the carbonyl carbonHighly influenced by the steric clash between the ortho-chlorine and the carbonyl oxygen.
C(α)-C(O)-O-CH3Rotation around the ester bondGenerally prefers a planar arrangement to maximize resonance stabilization. acs.org

Furthermore, this compound possesses a chiral center at the alpha-carbon if it undergoes substitution. While the parent compound is achiral, its derivatives could exist as enantiomers. Computational methods can be employed to study the stereochemical outcome of reactions involving this compound. nih.govresearchgate.netacs.org For instance, the relative energies of diastereomeric transition states can be calculated to predict the stereoselectivity of a reaction.

Solvation Models and Solvent Effects in Chemical and Biological Systems

The solvent environment can significantly impact the structure, reactivity, and biological activity of a molecule. wikipedia.orgrsc.org Solvation models are computational methods used to describe the effect of the solvent on the solute. These models can be broadly categorized into explicit and implicit models.

In an explicit solvent model , individual solvent molecules are included in the simulation, providing a detailed picture of solute-solvent interactions. However, this approach is computationally expensive.

A more common approach for studying solvent effects is the use of implicit solvent models , such as the Polarizable Continuum Model (PCM). researchgate.net In this model, the solvent is represented as a continuous medium with a specific dielectric constant. The solute is placed in a cavity within this continuum, and the electrostatic interactions between the solute and the solvent are calculated.

For this compound, the choice of solvent can influence its conformational equilibrium. libretexts.org In a polar solvent, conformers with a larger dipole moment will be preferentially stabilized. The table below illustrates the dielectric constants of some common solvents, which would influence the solvation of the compound. rochester.edu

SolventDielectric Constant (ε)Solvent TypePotential Effect on this compound
n-Hexane1.88Non-polarFavors less polar conformers.
Dichloromethane8.93Polar aproticStabilizes polar conformers through dipole-dipole interactions.
Methanol32.7Polar proticCan form hydrogen bonds with the carbonyl oxygen, influencing its reactivity and conformation.
Water80.1Polar proticStrongly solvates polar regions of the molecule.

Solvent effects are also critical in predicting reaction rates. For reactions involving charged or polar transition states, a polar solvent can lower the activation energy, thereby accelerating the reaction rate. wikipedia.org Understanding the influence of the solvent is essential for optimizing synthetic procedures and for modeling the behavior of this compound in biological environments, which are predominantly aqueous.

Environmental and Safety Considerations

Environmental Fate and Persistence Studies

Understanding the environmental fate and persistence of a substance is crucial for predicting its potential long-term impact. These studies investigate how a compound behaves in the environment and how long it remains there.

Biodegradation is a key process that breaks down chemical compounds through the action of microorganisms. Studies in this area would typically investigate the rate and extent of degradation of Methyl 2-(2-chloro-4-fluorophenyl)acetate in both water and soil environments under controlled laboratory conditions. The identification of microbial strains capable of metabolizing the compound and the elucidation of the metabolic pathways would be critical components of this research. For related chlorinated aromatic compounds, it has been observed that the degree of chlorination can significantly affect biodegradability, with higher chlorinated congeners often being more resistant to microbial breakdown. eurochlor.org The presence of other functional groups, such as the ester and fluoro groups in this compound, would also be expected to influence its susceptibility to microbial degradation.

Photodegradation is the breakdown of chemicals by light, particularly sunlight. Research in this area would assess the rate at which this compound degrades when exposed to simulated sunlight in both aquatic and soil environments. Studies on other chlorinated pesticides have shown that photodegradation can be a significant dissipation pathway, with the rate influenced by the medium in which the compound is present. nih.gov The identification of photoproducts is also a critical aspect of these studies to ensure that the breakdown products are not more toxic or persistent than the parent compound.

Sorption refers to the process by which a chemical binds to soil particles, which in turn affects its mobility and potential to leach into groundwater. The extent of sorption is influenced by the chemical's properties and the soil's characteristics, such as organic matter content and pH. mdpi.com Leaching studies, often conducted using soil columns, would be necessary to determine the potential for this compound to move through the soil profile and contaminate underlying aquifers. The sorption behavior of a compound is a key determinant of its environmental distribution and bioavailability.

Green Chemistry Principles in the Synthesis and Application of this compound

The application of green chemistry principles is crucial in mitigating the environmental footprint associated with the lifecycle of synthetic chemicals like this compound. The goal is to design processes that reduce or eliminate the use and generation of hazardous substances.

Key green chemistry considerations for the synthesis of this compound include:

Atom Economy and Reaction Design: Synthesis routes should be designed to maximize the incorporation of all materials used in the process into the final product. A common synthesis for phenylacetic esters involves the Fischer esterification of the corresponding carboxylic acid (2-chloro-4-fluorophenylacetic acid) with methanol (B129727), which has a high atom economy as water is the only byproduct. Alternative routes from different starting materials would need to be evaluated on this basis.

Use of Safer Solvents and Auxiliaries: Traditional organic synthesis often relies on volatile organic compounds (VOCs) as solvents. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. For instance, a patented method for preparing a related precursor, 2-chloro-4'-fluoro acetophenone, utilizes an ionic liquid, which can simplify the process and reduce waste. google.com This approach minimizes the use of volatile and potentially hazardous solvents.

Energy Efficiency: Synthetic processes should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. The selection of catalysts that are highly efficient under mild conditions is a key strategy. The aforementioned synthesis using an ionic liquid, for example, proceeds at room temperature. google.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts are used in small amounts and can be recycled, reducing waste. In the synthesis of related fluorinated compounds, palladium on carbon has been used as a catalyst, which can be recovered and reused. prepchem.com

The table below illustrates a conceptual comparison between a traditional and a greener approach to a key synthetic step relevant to this compound.

Green Chemistry PrincipleHypothetical Traditional Approach (e.g., Friedel-Crafts Acylation)Potential Greener Approach
Catalyst Type Stoichiometric Lewis Acid (e.g., AlCl₃)Recyclable Catalyst (e.g., Ionic Liquid, Zeolite)
Solvent Volatile Halogenated Solvent (e.g., Dichloromethane)Minimal Solvent or Greener Solvent (e.g., Ethyl Acetate (B1210297), Ionic Liquid) chemicalbook.com
Energy Use Often requires heating or cryogenic conditionsReaction at ambient temperature and pressure google.com
Waste Generation Large amounts of acidic aqueous waste from catalyst quenchingReduced waste stream; potential for catalyst recycling

Risk Assessment Methodologies and Mitigation Strategies in Chemical Research and Industry

Given that this compound is a halogenated organic compound, it is subject to rigorous risk assessment methodologies common to this chemical class. epa.gov These compounds are often persistent and can accumulate in the environment, necessitating careful evaluation before and during their use. researchgate.netresearchgate.net The primary goal of risk assessment is to characterize the potential adverse effects on human health and the environment.

The process involves four main steps:

Hazard Identification: This step involves determining the intrinsic hazardous properties of the chemical. For a halogenated compound, this includes assessing its potential for toxicity, carcinogenicity, persistence in the environment, and bioaccumulation. epa.gov The presence of both chlorine and fluorine atoms can influence the compound's metabolic stability and environmental fate. nih.govnih.gov

Dose-Response Assessment: This step quantifies the relationship between the dose of the substance and the incidence of adverse effects. Toxicological studies are performed to determine key values such as the No-Observed-Adverse-Effect-Level (NOAEL) and the Lowest-Observed-Adverse-Effect-Level (LOAEL). researchgate.net For skin sensitizers, a No Expected Sensitization Induction Level (NESIL) might be established. researchgate.net

Exposure Assessment: This involves evaluating the pathways, magnitude, frequency, and duration of potential human and environmental exposure. For an industrial chemical, this includes assessing occupational exposure for workers via inhalation or dermal contact and potential environmental release to air, water, and soil. epa.gov

Risk Characterization: In the final step, the information from the previous three steps is integrated to estimate the probability and severity of adverse effects occurring in a given population under specific exposure conditions. This helps regulatory agencies and companies make informed decisions about risk management. acs.org

Mitigation Strategies: Based on the risk characterization, appropriate mitigation strategies are implemented to manage identified risks. These can include:

Engineering Controls: Using closed systems for synthesis and handling, and ensuring adequate ventilation through fume hoods.

Personal Protective Equipment (PPE): Mandating the use of appropriate gloves, safety glasses, and lab coats to prevent dermal and eye contact.

Process Modification: Developing alternative synthetic routes or using formulations that reduce the volatility or bioavailability of the hazardous compound. acs.org

Regulatory Measures: Restricting or banning the use of substances that pose an unacceptable risk. epa.gov

The table below summarizes the standard methodology for chemical risk assessment.

Assessment StepObjectiveKey Metrics and Considerations
Hazard Identification To identify the intrinsic hazards of the chemical.Toxicity (acute, chronic), carcinogenicity, mutagenicity, reproductive toxicity, environmental persistence, bioaccumulation. epa.gov
Dose-Response Assessment To determine the relationship between dose and effect.No-Observed-Adverse-Effect-Level (NOAEL), Lowest-Observed-Adverse-Effect-Level (LOAEL), Benchmark Dose (BMD). researchgate.net
Exposure Assessment To quantify human and environmental exposure.Exposure pathways (inhalation, dermal, ingestion), exposure duration and frequency, concentration in environmental media (air, water, soil). epa.gov
Risk Characterization To estimate the incidence and severity of adverse effects.Margin of Exposure (MoE), Hazard Quotient (HQ), comparison of predicted exposure levels with established safety thresholds (e.g., NOAEL).

Waste Management and Disposal Protocols for Processes Involving Halogenated Organic Compounds

The management and disposal of waste containing halogenated organic compounds like this compound are strictly regulated due to their potential environmental impact. tecamgroup.com Improper disposal can lead to the contamination of soil and water and the formation of persistent and toxic byproducts. researchgate.net The cornerstone of proper waste management in a laboratory or industrial setting is waste segregation.

Key Protocols:

Waste Segregation: Halogenated organic waste must be collected separately from non-halogenated organic waste and aqueous waste. bucknell.edulu.se Mixing these waste streams makes recycling or treatment difficult and significantly increases disposal costs. oregonstate.edu For example, flammable non-halogenated solvents can often be recovered or used for fuel blending, but contamination with halogenated compounds renders them unsuitable for this purpose. oregonstate.edu

Containerization and Labeling: Halogenated waste should be collected in designated, properly labeled containers. illinois.edu These containers are often color-coded (e.g., green-labeled carboys) to prevent accidental mixing. bucknell.edu The label must clearly identify the contents, including the words "Halogenated Waste" and the full chemical names of the constituents—abbreviations or formulas should not be used. illinois.edu Containers must be kept sealed when not in use, be made of a compatible material, and stored in a well-ventilated area. lu.seillinois.edu

Disposal Technology: The most suitable and widely used technology for the final disposal of halogenated organic waste is high-temperature incineration. bucknell.edu This process must be carried out in specialized hazardous waste incinerators, such as rotary kilns. epa.gov During combustion, the halogen atoms are converted into acidic gases (e.g., hydrogen chloride and hydrogen fluoride). These gases must be neutralized in a subsequent step using gas scrubbers (caustic scrubbing) before being released into the atmosphere. tecamgroup.com This combined system can achieve a destruction and removal efficiency of up to 99.9%. tecamgroup.com

The following table outlines the standard segregation and disposal protocols for common laboratory waste streams.

Waste TypeDescriptionCollection & Segregation ProtocolPrimary Disposal Method
Halogenated Organic Waste Organic compounds containing F, Cl, Br, or I (e.g., this compound, Dichloromethane). bucknell.eduCollect in separate, clearly labeled, sealed containers. Must be kept separate from non-halogenated waste. lu.seoregonstate.eduHigh-temperature incineration with acid gas scrubbing. tecamgroup.com
Non-Halogenated Organic Waste Organic compounds without halogens (e.g., Hexane, Acetone, Ethanol).Collect in separate, labeled containers. Suitable for solvent recovery if not mixed with other chemical types. oregonstate.eduSolvent recovery (recycling) or fuel blending.
Aqueous Waste Solutions of acids, bases, or heavy metals in water. bucknell.eduCollect in labeled containers. Acids and bases should not be mixed in the same container. bucknell.eduChemical neutralization, precipitation, and subsequent disposal according to local regulations.

Future Research Directions and Challenges

Development of More Sustainable and Efficient Synthetic Routes

The future synthesis of Methyl 2-(2-chloro-4-fluorophenyl)acetate and related compounds will increasingly prioritize green and sustainable methodologies to minimize environmental impact and enhance economic viability.

Current research in organic synthesis is moving away from traditional methods that often rely on harsh reagents and generate significant waste. For compounds like this compound, future synthetic strategies are expected to incorporate several key principles of green chemistry.

One promising area is the advancement of biocatalysis . The use of enzymes and whole-cell systems for chemical synthesis is a rapidly growing field. breakthroughgroup.comspecialchem.combiosynth.com Enzymatic cascades, for instance, can facilitate multi-step reactions in a single pot, significantly reducing the need for intermediate purification steps and solvent usage. specialchem.com For arylpropionic acids, which are structurally related to the parent acid of the target compound, esterases have been successfully engineered to achieve high enantioselectivity, a crucial aspect for the synthesis of chiral drugs. breakthroughgroup.combiosynth.com Future research could focus on identifying or engineering enzymes capable of regioselective halogenation or esterification to produce this compound from renewable feedstocks.

The application of heterogeneous catalysis also presents a sustainable alternative. Catalysts like metal-exchanged montmorillonite (B579905) nanoclays have demonstrated efficacy in the esterification of phenylacetic acids under solvent-free conditions. mckinsey.com This approach avoids the use of corrosive acid or base catalysts and simplifies product purification. Developing specific nanocatalysts tailored for the synthesis of halogenated phenylacetates could lead to highly efficient and recyclable manufacturing processes.

Flow chemistry is another technology poised to revolutionize the synthesis of fine chemicals. catsci.comalfa-chemistry.comchemistryworld.com Continuous flow reactors offer superior control over reaction parameters such as temperature and pressure, leading to higher yields and improved safety, especially when dealing with highly reactive intermediates. catsci.comtandfonline.com This methodology is particularly well-suited for "telescoping" reactions, where multiple synthetic steps are performed in a continuous sequence without isolating intermediates, thus minimizing waste and operational time.

Finally, the use of ionic liquids as both catalysts and solvents is being explored for esterification reactions. wikipedia.org Their low volatility and recyclability make them an environmentally benign alternative to traditional volatile organic solvents.

Sustainable Synthesis ApproachPotential Advantages for this compound
Biocatalysis High selectivity, mild reaction conditions, use of renewable feedstocks.
Heterogeneous Catalysis Catalyst recyclability, solvent-free conditions, simplified purification.
Flow Chemistry Enhanced safety, precise process control, easy scalability, reduced waste.
Ionic Liquids Low volatility, catalyst and solvent recyclability.

Exploration of Novel Biological Targets and Therapeutic Areas

The structural motifs present in this compound suggest a range of potential pharmacological activities that warrant further investigation. Phenylacetic acid derivatives are a well-established class of compounds in medicine, with applications spanning from anti-inflammatory agents to treatments for metabolic disorders. agcchem.commdpi.com

The presence of halogen atoms, particularly fluorine, can significantly modulate a molecule's biological properties. Fluorination is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. uk-cpi.com For instance, many successful drugs across various therapeutic areas, including oncology and central nervous system disorders, contain fluorine. biosynth.com

Given this background, future research could explore the following therapeutic areas for derivatives of this compound:

Anti-inflammatory and Analgesic Agents: Substituted phenylacetic acids are known to possess anti-inflammatory properties. breakthroughgroup.com The specific halogenation pattern of the target compound could lead to novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy or side-effect profiles. agcchem.com

Anticancer Agents: The incorporation of fluorine is a key feature in several anticancer drugs. biosynth.com Research could focus on evaluating the antiproliferative activity of this compound derivatives against various cancer cell lines.

Neurological Disorders: Phenylacetate (B1230308) derivatives have been investigated for a variety of neurological conditions. For example, they are used in the treatment of attention deficit hyperactivity disorder (ADHD) and as antimuscarinic agents. agcchem.com The unique electronic properties conferred by the chloro and fluoro substituents could lead to compounds with novel activities within the central nervous system.

Infectious Diseases: The substitution pattern might also confer antimicrobial or antiviral properties. Fluorinated heterocycles, for example, have shown potent antiviral and antimalarial activities. uk-cpi.com

The exploration of these therapeutic areas will require extensive screening programs and structure-activity relationship (SAR) studies to identify lead compounds and their specific biological targets.

Advanced Materials Science Applications and Polymer Chemistry Integration

The unique properties imparted by the fluorine and chlorine atoms in this compound make it an interesting candidate for the development of advanced materials and polymers.

Fluorinated compounds are highly valued in materials science for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. breakthroughgroup.compwc.com These characteristics are a direct result of the strength of the carbon-fluorine bond. breakthroughgroup.com Consequently, fluorinated materials are used in a wide array of applications, from high-performance polymers like Teflon to specialized coatings and nanomaterials. breakthroughgroup.comspecialchem.com

Future research could investigate the incorporation of the this compound moiety into polymer backbones. For example, phenylacetylene (B144264) derivatives can be polymerized to form conjugated polymers with interesting optoelectronic properties. uk-cpi.com The presence of the halogen atoms on the phenyl ring of the target compound could be used to tune the electronic and physical properties of such polymers, potentially leading to new materials for:

High-Performance Coatings: The hydrophobic and oleophobic nature of fluorinated compounds could be harnessed to create self-cleaning and anti-fouling surfaces.

Advanced Polymers: Integration into polymers could enhance their thermal resistance and chemical stability, making them suitable for demanding applications in the aerospace and electronics industries.

Optoelectronic Devices: The electronic properties of polymers derived from this compound could be explored for use in organic light-emitting diodes (OLEDs) or organic photovoltaic (OPV) cells.

Liquid Crystals: The rigid structure and polar substituents of the molecule could be a basis for designing novel liquid crystalline materials. pwc.com

The development of such materials would require the synthesis of polymerizable derivatives of this compound and a thorough investigation of their polymerization behavior and the properties of the resulting materials.

Potential Application AreaKey Property Conferred by Fluorine/Chlorine
High-Performance CoatingsHydrophobicity, Oleophobicity, Chemical Inertness
Advanced PolymersThermal Stability, Chemical Resistance
Optoelectronic DevicesTunable Electronic Properties
Liquid CrystalsMolecular Rigidity and Polarity

Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Research

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research, and their application to the study of compounds like this compound holds immense promise. wikipedia.orgacsgcipr.org These computational tools can accelerate the discovery and development process by predicting molecular properties, optimizing reaction conditions, and designing novel synthetic pathways. chemistryworld.comepicsysinc.com

For a molecule like this compound, AI and ML can be leveraged in several key areas:

Predictive Modeling of Properties: Machine learning models can be trained on large datasets of chemical structures and their associated properties to predict the characteristics of new molecules. specialchem.comuk-cpi.compwc.com This can be used to estimate the biological activity, toxicity, solubility, and material properties of derivatives of the target compound, thereby prioritizing the most promising candidates for synthesis and experimental testing. specialchem.com

Reaction Prediction and Optimization: AI algorithms can predict the outcomes of chemical reactions, including identifying major products and potential by-products. catsci.comacsgcipr.org Furthermore, ML models can optimize reaction conditions, such as temperature, solvent, and catalyst choice, to maximize yield and minimize waste, which is directly relevant to the development of efficient synthetic routes discussed in section 9.1. breakthroughgroup.commckinsey.com

De Novo Molecular Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with a set of target characteristics (e.g., high binding affinity to a specific protein and low toxicity), it can generate novel structures based on the this compound scaffold for further investigation.

Retrosynthesis Planning: AI-powered tools can propose synthetic routes for a target molecule by working backward from the final product. epicsysinc.com This can help chemists devise more efficient and innovative ways to synthesize complex derivatives of the target compound.

The success of these AI/ML approaches is heavily dependent on the availability of high-quality data. specialchem.comuk-cpi.com Therefore, a key challenge and area for future work is the generation and curation of comprehensive datasets for halogenated organic compounds.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 2-(2-chloro-4-fluorophenyl)acetate, and how are reaction yields optimized?

  • Methodological Answer : A common synthesis involves diazoacetate formation starting from this compound via treatment with diazo transfer reagents. Column chromatography (e.g., Biotage systems with Pentane:EtOAc 95:5) is critical for purification, achieving yields >90% . Optimization includes controlling reaction stoichiometry (1.0 equiv. substrate) and low-temperature conditions (-78°C for lithiation steps, as seen in analogous syntheses) .

Q. How is the compound characterized using spectroscopic techniques, and what key spectral markers distinguish it from structural analogs?

  • Methodological Answer :

  • ¹H NMR : Distinct aromatic splitting patterns (e.g., δ 7.52 ppm, dd, J = 8.8, 6.0 Hz for para-fluorine coupling) and the methyl ester singlet (δ 3.84 ppm) confirm regiochemistry .
  • ¹³C NMR : Carbonyl resonance at δ 166.0 ppm and fluorine-coupled aromatic carbons (e.g., δ 162.5 ppm, J = 252.4 Hz) differentiate it from non-fluorinated analogs .
  • IR : Strong absorption at 2100 cm⁻¹ (diazo stretch) and 1703 cm⁻¹ (ester C=O) .

Advanced Research Questions

Q. How does the electronic environment of the 2-chloro-4-fluorophenyl substituent influence reactivity in cross-coupling or cyclopropanation reactions?

  • Methodological Answer : The electron-withdrawing chloro and fluoro groups activate the phenyl ring toward electrophilic substitution but deactivate it toward nucleophilic attacks. Computational studies (e.g., Hammett σ constants) predict enhanced stability of intermediates in radical reactions (e.g., azide radical-initiated cyclopropene opening) due to resonance and inductive effects . Experimental validation involves comparing reaction rates with meta-substituted analogs .

Q. What crystallographic challenges arise in resolving structures of derivatives, and how can SHELX software address them?

  • Methodological Answer : Small-molecule crystallography of halogenated esters often faces twinning or disorder due to steric clashes. SHELXL refinement strategies include:

  • Using high-resolution data (>0.8 Å) to model anisotropic displacement parameters.
  • Applying TWIN/BASF commands for twinned datasets .
  • Example: The diazo derivative (CAS 214262-88-1) requires robust restraints for the diazo group’s thermal motion .

Q. How can researchers optimize the introduction of diazo groups into this compound for photolabile prodrug applications?

  • Methodological Answer :

  • Step 1 : Use diazo transfer reagents (e.g., p-ABSA) in DMF at 0°C to minimize side reactions.
  • Step 2 : Monitor reaction progress via TLC (Rf 0.55 in Pentane:EtOAc 95:5) and HRMS ([M+H]+ 229.0175) .
  • Step 3 : Assess photolytic stability under UV-Vis (λ = 365 nm) and compare half-lives with control compounds lacking fluorine .

Q. What analytical contradictions arise in GC-MS interpretation of halogenated phenyl acetates, and how are they resolved?

  • Methodological Answer :

  • Challenge : Co-elution of isomers (e.g., 2-chloro-4-fluoro vs. 3-chloro-5-fluoro) due to similar polarity.
  • Resolution : Use orthogonal methods:
  • GC : Compare retention indices with NIST database entries .
  • MS/MS : Fragment ions at m/z 168.16 (M-CH3O) and 123.02 (M-Cl) confirm substitution patterns .

Applications in Medicinal Chemistry

Q. How is this compound utilized as a precursor in bioactive molecule synthesis?

  • Methodological Answer :

  • Step 1 : Hydrolysis to 2-(2-chloro-4-fluorophenyl)acetic acid (CAS 177985-32-9) under basic conditions (NaOH/EtOH, 70°C) .
  • Step 2 : Coupling with amines (e.g., piperidine) via EDC/HOBt to generate neuroactive analogs (e.g., 4F-MPH derivatives) .
  • Step 3 : Evaluate bioactivity via enzyme inhibition assays (e.g., acetylcholinesterase) and compare IC50 values with non-fluorinated counterparts .

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Methyl 2-(2-chloro-4-fluorophenyl)acetate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.